molecular formula C14H12N2O B8482337 7-Amino-2-phenylisoindolin-1-one

7-Amino-2-phenylisoindolin-1-one

Cat. No.: B8482337
M. Wt: 224.26 g/mol
InChI Key: JHOVFZZISATGCZ-UHFFFAOYSA-N
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Description

7-Amino-2-phenylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with an amino group at the 7-position and a phenyl group at the 2-position. The amino group enhances polarity and hydrogen-bonding capacity, while the phenyl substituent introduces steric bulk and aromatic interactions, which may influence biological activity or material properties .

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

7-amino-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C14H12N2O/c15-12-8-4-5-10-9-16(14(17)13(10)12)11-6-2-1-3-7-11/h1-8H,9,15H2

InChI Key

JHOVFZZISATGCZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC=C2)N)C(=O)N1C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural features and molecular properties of 7-Amino-2-phenylisoindolin-1-one and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features CAS Number References
This compound* C₁₄H₁₂N₂O 7-NH₂, 2-Ph 224.26 Amino and phenyl groups on isoindolinone Not provided -
7-Amino-4-chloroisoindolin-1-one C₈H₇ClN₂O 7-NH₂, 4-Cl 194.61 Chlorine at 4-position; smaller core CID 129137533
7-Amino-1-isoindolinone C₈H₈N₂O 7-NH₂ 148.16 No phenyl group; simpler structure 169044-98-8
7-Methoxyisoindolin-1-one C₉H₉NO₂ 7-OCH₃ 163.17 Methoxy substituent; no amino group 934389-18-1
5-Aminoindolin-2-one hydrochloride C₈H₈N₂O·HCl 5-NH₂, indolinone core 184.62 Indolinone (non-fused) core; HCl salt 120266-80-0
7-Fluoro-1,3,3-trimethylindolin-2-one C₁₁H₁₂FNO 7-F, 1,3,3-CH₃ 193.22 Fluorine and methyl groups; indolinone core 872141-33-8

*Note: The molecular formula and weight for this compound are inferred based on structural analogs.

Key Observations:
  • Substituent Effects: Amino Group (7-NH₂): Enhances solubility and reactivity due to electron-donating effects. Present in this compound, 7-Amino-4-chloroisoindolin-1-one, and 7-Amino-1-isoindolinone . Phenyl Group (2-Ph): Unique to the target compound, this substituent increases lipophilicity and may improve binding to aromatic receptors or enhance material stability.
  • Core Structure Differences: Isoindolinone vs. Indolinone: Isoindolinones (fused bicyclic system) exhibit greater planarity compared to indolinones (single-ring system), affecting π-π stacking interactions and solubility . Isobenzofuranone vs. Isoindolinone: Compounds like 7-Aminoisobenzofuran-1(3H)-one () replace nitrogen with oxygen, altering hydrogen-bonding and electronic profiles.

Physicochemical and Functional Comparisons

Solubility and Polarity:
  • The amino group in this compound increases polarity compared to non-amino analogs like 7-Methoxyisoindolin-1-one. However, the phenyl group may counterbalance this by enhancing hydrophobicity.
  • Halogenated analogs (e.g., 7-Amino-4-chloroisoindolin-1-one) show reduced solubility due to chlorine’s electron-withdrawing nature .
Reactivity:
  • The amino group at position 7 makes the compound susceptible to electrophilic substitution reactions, whereas the phenyl group at position 2 may sterically hinder certain reactions.
  • Methoxy or fluorine substituents (e.g., in 7-Methoxyisoindolin-1-one or 7-Fluoro-1,3,3-trimethylindolin-2-one) direct electronic effects differently, influencing regioselectivity in synthetic modifications .

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